molecular formula C9H14N4O2S B3152689 5-Pyrimidinecarboxamide, 4-amino-2-(ethylthio)-N-methoxy-N-methyl- CAS No. 741712-36-7

5-Pyrimidinecarboxamide, 4-amino-2-(ethylthio)-N-methoxy-N-methyl-

Cat. No. B3152689
CAS RN: 741712-36-7
M. Wt: 242.3 g/mol
InChI Key: LKSOAMHSVXPCKP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Specific chemical reactions involving “5-Pyrimidinecarboxamide, 4-amino-2-(ethylthio)-N-methoxy-N-methyl-” are not available in the current literature. Pyrimidines, in general, are known to participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis and Development of Heterocyclic Compounds

Research on derivatives of 5-Pyrimidinecarboxamide has led to the synthesis of various novel heterocyclic compounds. These include benzodifuranyl triazines, oxadiazepines, and thiazolopyrimidines, which have shown potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020). Similarly, pyrimido[5,4-d]pyrimidine derivatives with mercapto groups have been developed, indicating the versatility of 5-Pyrimidinecarboxamide in synthesizing diverse chemical structures (Inukai et al., 1976).

Cytotoxicity and Anticancer Applications

Certain derivatives, like 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, have been synthesized and evaluated for their cytotoxic activity against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Antiviral Applications

Some derivatives of 5-Pyrimidinecarboxamide have been synthesized with potential antiviral activities. For instance, certain pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin have shown activity against viruses like human cytomegalovirus and herpes simplex virus (Saxena et al., 1990).

Molluscicidal Properties

Research has also explored the molluscicidal properties of thiazolo[5,4-d]pyrimidines derived from 5-Pyrimidinecarboxamide. These compounds have been found effective against snails that are intermediate hosts of schistosomiasis (El-bayouki et al., 1988).

Structural and Molecular Studies

There have been structural and molecular studies on derivatives like 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine, which are isostructural and form hydrogen-bonded sheets, contributing to the understanding of the molecular properties of these compounds (Trilleras et al., 2009).

properties

IUPAC Name

4-amino-2-ethylsulfanyl-N-methoxy-N-methylpyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2S/c1-4-16-9-11-5-6(7(10)12-9)8(14)13(2)15-3/h5H,4H2,1-3H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSOAMHSVXPCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C(=N1)N)C(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-amino-2-ethylsulfanyl-pyrimidine-5-carboxylic acid (1.00 g, 5.40 mmol, Sigma) in dimethylformamide were added O-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium hexafluorophosphate (3.06 g, 8.1 mmol, Aldrich), 1-hydroxy-benzotriazole hydrate (1.09 g, 8.1 mmol, Aldrich) followed by diisopropylethylamine (3.94 g, 29.7 mmol) at 0° C. After stirring for 10–15 minutes, N,O-dimethyl-hydroxylamine. HCl (790 mg, 8.1 mmol, Aldrich) was added. The reaction was stirred at 0° C. to room temperature for 2 hours and then diluted with ethyl acetate and water. The aqueous layer was separated and extracted with ethyl acetate. The combined organic extracts were washed with brine, dried and concentrated. The crude product was purified on silica gel with 1:1 hexane/ethyl acetate to give 4-amino-2-ethylsulfanyl-pyrimidine-5-carboxylic acid methoxy-methyl-amide as a white solid (1.189 g, 98% yield). HRMS, observed: 242.0836; Calcd for M+: 242.0837
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.06 g
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reactant
Reaction Step One
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1.09 g
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reactant
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0 (± 1) mol
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3.94 g
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reactant
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[Compound]
Name
N,O-dimethyl-hydroxylamine. HCl
Quantity
790 mg
Type
reactant
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Four
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0 (± 1) mol
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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